molecular formula C16H14ClNO4S2 B2672285 3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide CAS No. 2380032-95-9

3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2672285
CAS No.: 2380032-95-9
M. Wt: 383.86
InChI Key: OACWLYVMIYDWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a furan ring, a thiophene ring, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, 4-methoxybenzenesulfonyl chloride, which is then reacted with 3-chloroaniline to form the sulfonamide linkage. The furan and thiophene rings are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution of the chloro group with an amine can yield a corresponding amine derivative .

Scientific Research Applications

3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide
  • 3-chloro-N-{[4-(furan-3-yl)thiophen-3-yl]methyl}-4-methoxybenzene-1-sulfonamide
  • 3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-ethoxybenzene-1-sulfonamide

Uniqueness

The uniqueness of 3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chloro group, furan ring, and thiophene ring in a single molecule provides a versatile scaffold for further functionalization and optimization for various applications .

Properties

IUPAC Name

3-chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c1-21-16-3-2-14(7-15(16)17)24(19,20)18-8-13-6-12(10-23-13)11-4-5-22-9-11/h2-7,9-10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACWLYVMIYDWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.